molecular formula C9H9N3O2S2 B5105830 N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide

N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide

Cat. No.: B5105830
M. Wt: 255.3 g/mol
InChI Key: YTASVYBHXVMLNH-UHFFFAOYSA-N
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Description

N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a benzothiadiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through an alkylation reaction using an appropriate alkylating agent under basic conditions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound back to its precursor forms or to modify its functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiadiazole core, to introduce different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with molecular targets and pathways within cells. The specific targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The sulfonamide group can play a crucial role in binding to target proteins, while the benzothiadiazole core can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c1-2-5-10-16(13,14)7-3-4-8-9(6-7)12-15-11-8/h2-4,6,10H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTASVYBHXVMLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC2=NSN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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